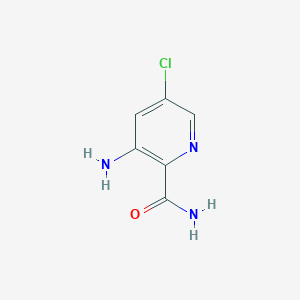

3-Amino-5-chloropyridine-2-carboxamide

Descripción general

Descripción

3-Amino-5-chloropyridine-2-carboxamide is a chemical compound with the molecular formula C6H6ClN3O It is a derivative of pyridine, a basic heterocyclic organic compound

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-chloropyridine-2-carboxamide typically involves the chlorination of 3-amino-2-pyridinecarboxamide. This process can be carried out using reagents such as thionyl chloride or phosphorus oxychloride under controlled conditions to ensure selective chlorination at the desired position .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Análisis De Reacciones Químicas

Types of Reactions: 3-Amino-5-chloropyridine-2-carboxamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate can be used for substitution reactions.

Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are commonly used.

Major Products Formed:

Substitution Reactions: Products such as 3-amino-5-azidopyridine-2-carboxamide or 3-amino-5-thiocyanatopyridine-2-carboxamide can be formed.

Oxidation and Reduction Reactions: Products like 3-nitro-5-chloropyridine-2-carboxamide or this compound derivatives can be obtained.

Aplicaciones Científicas De Investigación

3-Amino-5-chloropyridine-2-carboxamide has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of 3-Amino-5-chloropyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as urease, by binding to the active site and preventing the enzyme’s normal function . This inhibition can disrupt metabolic processes in microorganisms, leading to their death or reduced activity .

Comparación Con Compuestos Similares

5-Amino-2-chloropyridine: Similar in structure but lacks the carboxamide group, which affects its reactivity and applications.

3-Amino-2-chloropyridine: Similar but with different substitution patterns, leading to variations in chemical behavior and biological activity.

Uniqueness: 3-Amino-5-chloropyridine-2-carboxamide is unique due to the presence of both amino and carboxamide groups, which confer distinct chemical properties and reactivity. This combination allows for a broader range of chemical modifications and applications compared to its analogs .

Actividad Biológica

3-Amino-5-chloropyridine-2-carboxamide (3-A-5-C-2-C) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential applications in various fields, including medicinal chemistry and agriculture.

Chemical Structure and Properties

This compound is characterized by the presence of an amino group at position 3, a chlorine atom at position 5, and a carboxamide group at position 2 of the pyridine ring. This unique structural configuration contributes to its reactivity and biological activity.

| Property | Description |

|---|---|

| Molecular Formula | CHClNO |

| Molecular Weight | 175.58 g/mol |

| Solubility | Soluble in organic solvents; limited solubility in water |

| Melting Point | Not specified in literature |

Anticancer Properties

Research indicates that 3-A-5-C-2-C exhibits significant anticancer activity. It has been shown to inhibit specific kinases involved in cancer pathways, which are crucial for tumor growth and proliferation. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:

- MDA-MB-231 (triple-negative breast cancer)

- A549 (non-small cell lung cancer)

- HEPG2 (hepatocellular carcinoma)

The compound's mechanism involves the inhibition of key signaling pathways that promote cancer cell survival and proliferation. For example, studies have reported that derivatives of 3-A-5-C-2-C exhibit enhanced cytotoxicity when combined with clinically relevant small molecule inhibitors .

Antimicrobial Activity

In addition to its anticancer properties, 3-A-5-C-2-C has shown potential as an antimicrobial agent. Its ability to inhibit urease activity suggests a mechanism through which it can disrupt microbial metabolism. This property is particularly relevant for developing treatments against infections caused by urease-producing bacteria .

The biological activity of 3-A-5-C-2-C is primarily attributed to its interaction with specific molecular targets. The compound acts as an inhibitor of certain enzymes, including:

- Urease : By binding to the active site, it prevents the enzyme from fulfilling its biological function.

This interaction not only highlights the compound's potential therapeutic applications but also underscores the importance of further structural modifications to enhance its efficacy and selectivity.

Study 1: Anticancer Efficacy

In a study evaluating the anticancer effects of various derivatives of 3-A-5-C-2-C, compound 5o demonstrated potent activity against glioblastoma cells. The study utilized cell viability assays to assess the effectiveness of the compound across multiple cancer cell lines. Results indicated that compound 5o exhibited an EC50 value of approximately 15 μM, indicating strong cytotoxicity .

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of 3-A-5-C-2-C against Staphylococcus epidermidis and Leishmania amazonensis. The results suggested that the compound could inhibit bacterial growth effectively, providing a foundation for further research into its use as an antimicrobial agent .

Comparison with Similar Compounds

To understand the uniqueness of 3-A-5-C-2-C, it is essential to compare it with similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Amino-5-chloropyridine | Amino group at position 2; lacks carboxamide group | Limited reactivity due to absence of carboxamide |

| 3-Amino-6-chloropyridine | Amino group at position 3; chlorine at position 6 | Different positioning affects reactivity |

| 4-Amino-5-chloropyridine | Amino group at position 4; chlorine at position 5 | Different amino positioning impacts activity |

The presence of both amino and carboxamide groups in 3-A-5-C-2-C significantly enhances its chemical reactivity and biological activity compared to its analogs.

Propiedades

IUPAC Name |

3-amino-5-chloropyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClN3O/c7-3-1-4(8)5(6(9)11)10-2-3/h1-2H,8H2,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VETRZHKCZGBNNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1N)C(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30618450 | |

| Record name | 3-Amino-5-chloropyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30618450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27330-34-3 | |

| Record name | 3-Amino-5-chloropyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30618450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.